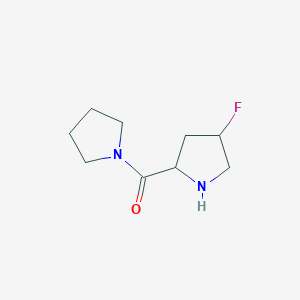
1-(2-氟吡啶-4-基)哌啶-3-胺
描述
1-(2-Fluoropyridin-4-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoropyridin-4-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoropyridin-4-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与开发
1-(2-氟吡啶-4-基)哌啶-3-胺: 是药物化学中重要的中间体。 其结构有利于与各种生物靶标结合,因为它同时具有哌啶环(以其在药物中普遍存在而闻名)和氟吡啶部分,后者可以增强潜在药物的生物利用度和代谢稳定性 。 该化合物可用于开发新的治疗剂,特别是在中枢神经系统疾病和心血管疾病领域,哌啶衍生物通常用于这些领域 .
生物活性分析
该化合物的结构特征表明它可能与一系列酶和受体相互作用。研究人员可以使用1-(2-氟吡啶-4-基)哌啶-3-胺合成类似物和衍生物,然后对其进行生物活性筛选。 此过程有助于确定药物发现工作中的新先导化合物 .
药代动力学优化
将氟原子掺入药物中可以显着改变其药代动力学特性。 1-(2-氟吡啶-4-基)哌啶-3-胺中的氟吡啶基团可以用来改善新候选药物的吸收、分布、代谢和排泄 (ADME) 特性,可能导致具有更好的口服生物利用度和更长半衰期的化合物 .
农药研究
除了药物之外,该化合物的结构基序在农药的设计中也很重要。哌啶环可以在具有除草和杀虫特性的化合物中找到。 因此,1-(2-氟吡啶-4-基)哌啶-3-胺可以作为开发新型农药剂的起点 .
材料科学
氟化有机化合物在材料科学中很重要,用于开发高性能聚合物和电子产品。 1-(2-氟吡啶-4-基)哌啶-3-胺中的氟吡啶片段可用于合成具有增强热稳定性和电子特性的新型材料 .
化学生物学探针
该化合物可用于创建用于生物学研究的化学探针。 通过将荧光标签或其他报告基团连接到1-(2-氟吡啶-4-基)哌啶-3-胺,研究人员可以追踪该化合物或其衍生物与生物分子的相互作用,从而提供对细胞过程和分子通路的见解 .
作用机制
Target of Action
1-(2-Fluoropyridin-4-yl)piperidin-3-amine is a derivative of piperidine . Piperidine derivatives are known to have a wide range of targets, depending on their specific structure . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways . For instance, some piperidine derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of a compound .
生化分析
Biochemical Properties
1-(2-Fluoropyridin-4-yl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate growth and survival . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is essential for cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 1-(2-Fluoropyridin-4-yl)piperidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit protein kinase B (PKB) by competing with ATP for binding to the kinase’s active site . This inhibition can lead to downstream effects on various cellular processes, including gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of target enzymes and persistent changes in cellular functions.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine vary with different dosages. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These effects include alterations in normal cellular functions and potential damage to tissues and organs.
Metabolic Pathways
1-(2-Fluoropyridin-4-yl)piperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities . These metabolic pathways are crucial for understanding the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic processes.
属性
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-10-6-9(3-4-13-10)14-5-1-2-8(12)7-14/h3-4,6,8H,1-2,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPILPKYKLFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)

![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)



